2-Bromo-6-(bromométhyl)naphtalène

Vue d'ensemble

Description

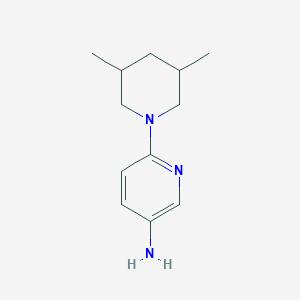

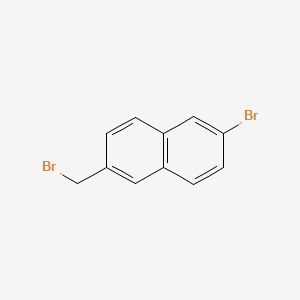

“2-Bromo-6-(bromomethyl)naphthalene” is an organic compound with the molecular formula C11H9Br . It is used as a starting material in various chemical syntheses .

Synthesis Analysis

“2-Bromo-6-(bromomethyl)naphthalene” can be synthesized from “Methyl 6-bromo-2-naphthoate” which undergoes an aromatic Finkelstein reaction followed by hydrolysis to afford "6-iodo-2-naphthoic acid" . It can also be employed as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(bromomethyl)naphthalene” consists of a naphthalene core with a bromomethyl group attached at the 2-position . The molecular weight of the compound is 221.09 .Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can be used as a starting material in the synthesis of “2-(fluoromethyl)naphthalene”, “2-naphthylmethyl azide”, “2-naphthalenecarboxaldehyde”, “diselenide”, “bis(2-naphthalenylmethyl)”, and "1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis[1-(2-naphthalenylmethyl)]" .Physical And Chemical Properties Analysis

The compound has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C . It is recommended to be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

2-Bromo-6-(bromométhyl)naphtalène : Une Analyse Exhaustive des Applications de la Recherche Scientifique

Synthèse de composés fluorés : Le this compound est utilisé comme matière première dans la synthèse du 2-(fluorométhyl)naphtalène. Les composés fluorés ont des applications significatives dans les domaines pharmaceutique, agrochimique et de la science des matériaux en raison de leur réactivité et de leur stabilité uniques .

Formation d'azides : Ce composé sert de précurseur à la formation de l'azide de 2-naphtylméthyle. Les azides sont précieux en chimie click, une classe de réactions de petites molécules biocompatibles couramment utilisées en bioconjugaison, qui consiste à joindre deux molécules, souvent une biomolécule et une sonde ou un médicament .

Synthèse d'aldéhydes : Il est également utilisé dans la synthèse du 2-naphtalènecarboxaldéhyde, un intermédiaire qui peut être utilisé pour produire divers composés aromatiques avec des applications dans les industries des parfums et des arômes .

Composés diséléniés et bis : Le composé est une matière première pour la synthèse de composés diséléniés, bis(2-naphtylméthyl). Ces composés ont des applications dans le développement de nouveaux matériaux et comme intermédiaires en synthèse organique .

Chimie hétérocyclique : Le this compound est utilisé pour synthétiser des dérivés du 1H-1,2,3-triazole par des réactions de chimie click. Les triazoles sont des hétérocycles importants en chimie médicinale en raison de leur activité biologique .

Chimie des polymères : Il peut être impliqué dans la synthèse de polymères en agissant comme monomère ou agent de réticulation, contribuant au développement de nouveaux matériaux polymères avec des applications potentielles dans diverses industries .

Pour plus d'informations détaillées sur chaque application et les directions de recherche potentielles, une étude bibliographique approfondie et des recherches spécialisées seraient nécessaires.

MilliporeSigma - 2-(Bromométhyl)naphtalène Thermo Scientific Chemicals - 2-(Bromométhyl)naphtalène

Safety and Hazards

“2-Bromo-6-(bromomethyl)naphthalene” is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation and an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It is known that brominated compounds often interact with various biological targets, including proteins and enzymes, by forming covalent bonds .

Mode of Action

2-Bromo-6-(bromomethyl)naphthalene is a brominated compound that can participate in various chemical reactions. One of the most common reactions involving brominated compounds is the Suzuki-Miyaura cross-coupling reaction . In this reaction, the bromine atom in the compound acts as a leaving group, allowing the carbon it was attached to form a bond with another carbon atom . This reaction is often used to create carbon-carbon bonds, a fundamental process in organic synthesis .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including those involving carbon-carbon bond formation . These reactions can lead to the synthesis of complex organic molecules, which can have various downstream effects depending on the specific context of the reaction .

Pharmacokinetics

The compound’s bromine atoms could potentially enhance its lipophilicity, which could influence its absorption and distribution

Result of Action

Given its potential to participate in carbon-carbon bond-forming reactions, it could potentially influence the synthesis of various organic molecules within cells . The specific effects would likely depend on the context of the reaction and the other molecules involved .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-6-(bromomethyl)naphthalene. For example, the compound’s reactivity could be influenced by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s stability could be affected by exposure to light or heat .

Analyse Biochimique

Biochemical Properties

2-Bromo-6-(bromomethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It can act as a substrate in various reactions, including nucleophilic substitution and free radical bromination . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. Additionally, it can form covalent bonds with proteins, affecting their structure and function.

Cellular Effects

The effects of 2-Bromo-6-(bromomethyl)naphthalene on cells are multifaceted. It can influence cell signaling pathways by modifying key proteins involved in these pathways. For instance, it may alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins. This compound can also impact gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes. Furthermore, 2-Bromo-6-(bromomethyl)naphthalene can affect cellular metabolism by inhibiting or activating metabolic enzymes .

Molecular Mechanism

At the molecular level, 2-Bromo-6-(bromomethyl)naphthalene exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, it may inhibit cytochrome P450 enzymes by forming a covalent bond with the heme group, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-6-(bromomethyl)naphthalene can change over time. The compound is relatively stable under standard conditions, but it may degrade under extreme conditions such as high temperature or exposure to strong oxidizing agents. Long-term exposure to 2-Bromo-6-(bromomethyl)naphthalene in in vitro studies has shown that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 2-Bromo-6-(bromomethyl)naphthalene vary with dosage in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects become pronounced, leading to significant tissue damage and organ dysfunction .

Metabolic Pathways

2-Bromo-6-(bromomethyl)naphthalene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form reactive intermediates. These intermediates can further react with cellular nucleophiles, leading to the formation of covalent adducts. The compound can also influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 2-Bromo-6-(bromomethyl)naphthalene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as organic anion-transporting polypeptides (OATPs), which facilitate its uptake into cells. The compound may also bind to plasma proteins, affecting its distribution and bioavailability .

Subcellular Localization

The subcellular localization of 2-Bromo-6-(bromomethyl)naphthalene is influenced by its chemical properties and interactions with cellular components. It can localize to specific organelles such as the endoplasmic reticulum and mitochondria, where it may exert its effects on enzyme activity and cellular metabolism. Post-translational modifications and targeting signals can also direct the compound to specific subcellular compartments .

Propriétés

IUPAC Name |

2-bromo-6-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCXTOYNERTOJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599650 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

305798-02-1 | |

| Record name | 2-Bromo-6-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]benzoic acid](/img/structure/B1368018.png)

![N-[(5-bromofuran-2-yl)methyl]cyclopropanamine](/img/structure/B1368020.png)

![1-[(4-Bromophenyl)acetyl]-1,4-diazepane](/img/structure/B1368043.png)